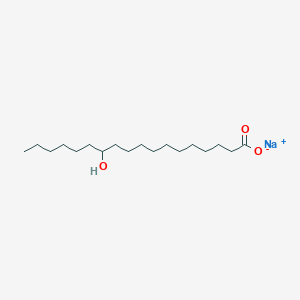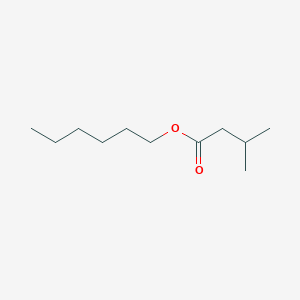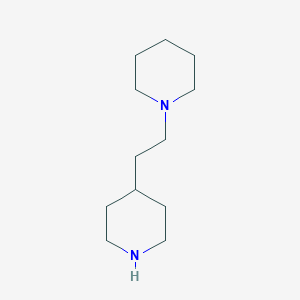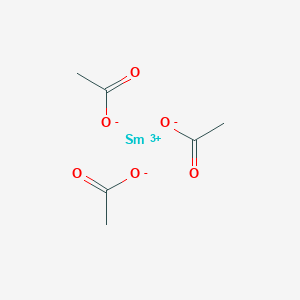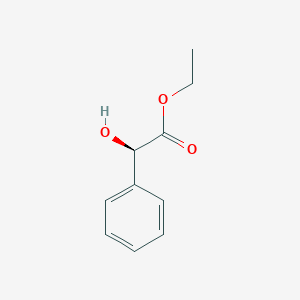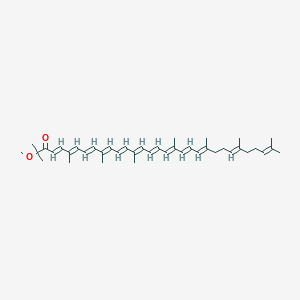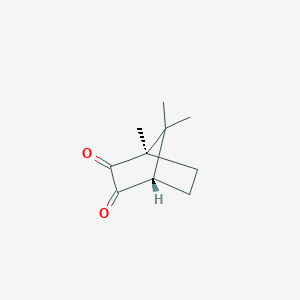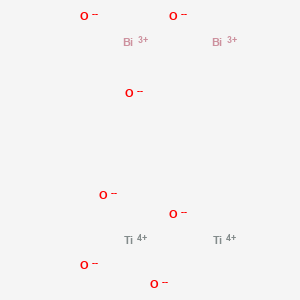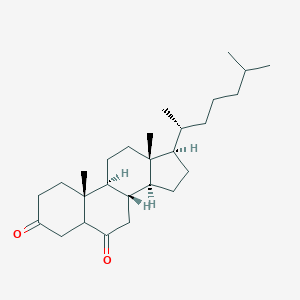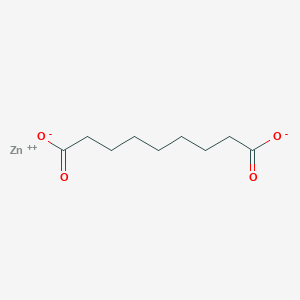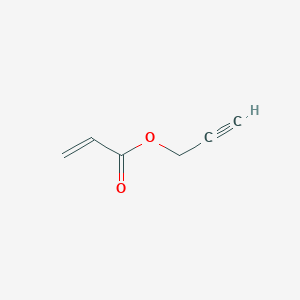
Propargyl acrylate
Overview
Description
Propargyl acrylate is an organic compound that belongs to the class of propargyl esters. It is derived from acrylic acid and propargyl alcohol. The compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer chemistry and materials science. The molecular formula of this compound is CH₂=CHCO₂CH₂C≡CH, and it has a molecular weight of 110.11 g/mol .
Mechanism of Action
Target of Action
Propargyl acrylate is a propargyl ester of acrylic acid . It is primarily used as a synthetic intermediate and building block in the synthesis of various compounds . It has been used in the preparation of lipid nanoparticles for use in siRNA delivery , and in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Mode of Action
The propargyl group in this compound is a highly versatile moiety that opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .
Biochemical Pathways
This compound is involved in the synthesis of various compounds through the propargylation reaction . This reaction is a key step in the formation of more complex structures from simple building blocks . The propargyl group can be introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration .
Result of Action
The primary result of this compound’s action is the formation of new compounds through the propargylation reaction . This reaction allows for the synthesis of more complex structures from simple building blocks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the propargylation reaction may be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability of this compound may be influenced by storage conditions, including temperature and exposure to light .
Biochemical Analysis
Cellular Effects
Given its role in the preparation of lipid nanoparticles for siRNA delivery , it can be inferred that it may have an impact on gene expression and cellular metabolism
Molecular Mechanism
It’s known that it participates in the synthesis of lipid nanoparticles for siRNA delivery , which suggests it may have binding interactions with biomolecules and could potentially influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl acrylate can be synthesized through the esterification of acrylic acid with propargyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
CH2=CHCOOH+HC≡CCH2OH→CH2=CHCO2CH2C≡CH+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The use of inhibitors, such as butylated hydroxytoluene, is common to prevent unwanted polymerization during storage and handling .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as propargylic acids.
Reduction: The compound can be reduced to form propargyl alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Polymerization: It can undergo radical polymerization to form polyacrylates, which are useful in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile are used under controlled temperatures.
Major Products:
Oxidation: Propargylic acids.
Reduction: Propargyl alcohol derivatives.
Substitution: Various substituted propargyl derivatives.
Polymerization: Polyacrylates.
Scientific Research Applications
Propargyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Comparison with Similar Compounds
Propargyl alcohol: Similar in structure but lacks the acrylate group.
Acrylic acid: Contains the acrylate group but lacks the propargyl group.
Propargyl methacrylate: Similar to propargyl acrylate but has a methacrylate group instead of an acrylate group.
Uniqueness: this compound’s uniqueness lies in its dual functionality, combining the reactivity of both the propargyl and acrylate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its ability to undergo click chemistry reactions and form biocompatible polymers makes it particularly valuable in biomedical applications .
Properties
IUPAC Name |
prop-2-ynyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h1,4H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBNLDNIZUGLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30622-19-6 | |
| Record name | 2-Propenoic acid, 2-propyn-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30622-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3065087 | |
| Record name | 2-Propenoic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10477-47-1 | |
| Record name | Propargyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10477-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propynyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCB3ZIC58Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


